molecular formula C5H9F2NO2S B3323977 6,6-Difluoro-1,4-thiazepane 1,1-dioxide CAS No. 1780013-36-6

6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Cat. No.: B3323977
CAS No.: 1780013-36-6
M. Wt: 185.19
InChI Key: YLOOCOHMFIDTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-1,4-thiazepane 1,1-dioxide is a fluorinated heterocyclic compound with the molecular formula C5H9F2NO2S and a molecular weight of 185.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide typically involves the fluorination of a thiazepane precursor. One common method includes the reaction of a thiazepane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane 1,1-dioxide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the sulfone group, converting it to a thioether.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in the formation of various functionalized thiazepane derivatives .

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfone group also plays a crucial role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,4-thiazepane 1,1-dioxide: A similar compound with only one fluorine atom.

    1,4-Thiazepane 1,1-dioxide: Lacks the fluorine atoms, making it less reactive.

    6,6-Dichloro-1,4-thiazepane 1,1-dioxide: Contains chlorine atoms instead of fluorine, resulting in different chemical properties.

Uniqueness

6,6-Difluoro-1,4-thiazepane 1,1-dioxide is unique due to the presence of two fluorine atoms, which significantly enhance its reactivity and binding properties compared to its non-fluorinated or mono-fluorinated counterparts. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,6-difluoro-1,4-thiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S/c6-5(7)3-8-1-2-11(9,10)4-5/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOOCOHMFIDTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluoro-1,4-thiazepane 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
6,6-Difluoro-1,4-thiazepane 1,1-dioxide
Reactant of Route 3
6,6-Difluoro-1,4-thiazepane 1,1-dioxide
Reactant of Route 4
6,6-Difluoro-1,4-thiazepane 1,1-dioxide
Reactant of Route 5
6,6-Difluoro-1,4-thiazepane 1,1-dioxide
Reactant of Route 6
6,6-Difluoro-1,4-thiazepane 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.